molecular formula C12H21NO3 B7517569 N-cycloheptyl-1,4-dioxane-2-carboxamide

N-cycloheptyl-1,4-dioxane-2-carboxamide

Cat. No. B7517569
M. Wt: 227.30 g/mol
InChI Key: AYQQSAUVVLRAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1,4-dioxane-2-carboxamide, also known as CTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTDP is a cyclic amide that is structurally similar to the well-known compound, cycloheximide. The compound has been found to have a range of biochemical and physiological effects, making it a promising tool for studying various cellular processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to act by binding to the A-site of the ribosome, inhibiting translation initiation and elongation. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, by binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit protein synthesis, DNA replication, and repair, and to induce apoptosis in certain cell lines. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-1,4-dioxane-2-carboxamide in lab experiments is its similarity to cycloheximide, which is a well-established tool for studying translation initiation and elongation. Additionally, this compound has been found to have a range of other biochemical and physiological effects, making it useful for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-cycloheptyl-1,4-dioxane-2-carboxamide. One area of interest is the development of new this compound analogs with improved properties, such as increased potency or decreased toxicity. Additionally, this compound may be useful for studying the role of translation in various disease states, such as cancer or neurodegenerative diseases. Finally, this compound may be useful for developing new therapeutics that target translation or other cellular processes.

Synthesis Methods

The synthesis of N-cycloheptyl-1,4-dioxane-2-carboxamide involves the reaction of cycloheptanone with oxalyl chloride in the presence of dimethylformamide (DMF) to form the corresponding acid chloride. This is then reacted with 1,4-dioxane-2-amine to yield the final product, this compound. The synthesis method has been well-established and has been used to produce this compound on a large scale for research purposes.

Scientific Research Applications

N-cycloheptyl-1,4-dioxane-2-carboxamide has been extensively studied for its potential applications in scientific research. The compound has been found to have a range of biochemical and physiological effects, making it a promising tool for studying various cellular processes. This compound has been shown to inhibit protein synthesis in a manner similar to cycloheximide, making it useful for studying translation initiation and elongation. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II, making it useful for studying DNA replication and repair.

properties

IUPAC Name

N-cycloheptyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-12(11-9-15-7-8-16-11)13-10-5-3-1-2-4-6-10/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQQSAUVVLRAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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